[1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl]methanol
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Overview
Description
[1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl]methanol: is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluoropyrimidine ring and a piperidine moiety. The presence of fluorine atoms in the structure often imparts distinctive physical, chemical, and biological properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl]methanol typically involves the following steps:
Formation of the Fluoropyrimidine Ring: The fluoropyrimidine ring can be synthesized through various methods, including the Umemoto reaction and the Balz-Schiemann reaction.
Piperidine Ring Formation: The piperidine ring is usually formed via cyclization reactions involving appropriate precursors.
Coupling of Fluoropyrimidine and Piperidine:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl]methanol: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluoropyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Comparison
- [1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl]methanol is unique due to the specific position of the fluorine atom on the pyrimidine ring, which can influence its reactivity and biological activity .
- [1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methanol has a different fluorine position, which may result in distinct chemical and biological properties .
- 4-Piperidinemethanol lacks the fluoropyrimidine ring, making it less reactive and potentially less biologically active compared to the fluorinated derivatives .
Properties
IUPAC Name |
[1-(5-fluoropyrimidin-4-yl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-5-12-7-13-10(9)14-4-2-1-3-8(14)6-15/h5,7-8,15H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGQWJBUODINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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